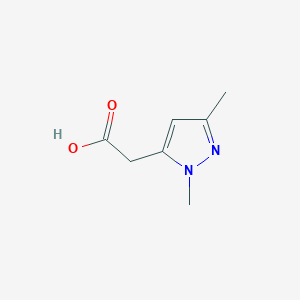

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-dimethylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)9(2)8-5/h3H,4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKWDAAXELZWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571433 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196717-12-1 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and computational predictions to offer a robust profile. This guide includes a summary of key physicochemical parameters, a detailed, representative experimental protocol for its synthesis, and a logical workflow for its characterization. The potential biological relevance of this compound is also discussed in the context of the broader class of pyrazole derivatives, with a focus on its potential as a modulator of key signaling pathways.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The acetic acid moiety attached to the pyrazole core, as seen in this compound, provides a crucial functional group for further chemical modifications and for interacting with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its development as a potential therapeutic agent or as a scaffold for new chemical entities. This guide aims to consolidate the available information and provide a detailed technical resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 196717-12-1 | --INVALID-LINK-- |

| Chemical Formula | C₇H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 154.17 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 154.07423 Da | --INVALID-LINK-- |

| Predicted XlogP | 0.1 | --INVALID-LINK-- |

| Physical Form | Solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Solubility | Not available | - |

Experimental Protocols

Representative Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the synthesis of pyrazole derivatives.

Materials:

-

Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate (1 eq)

-

Sodium hydroxide (NaOH) (2 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) (concentrated)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Hydrolysis of the Ester: To a solution of ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate in ethanol, add an aqueous solution of sodium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrazole ring, the methylene protons of the acetic acid side chain, and the proton on the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring, the methyl groups, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The predicted mass-to-charge ratios for various adducts are available on PubChem.[1]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the pyrazole scaffold is present in numerous biologically active molecules. Pyrazole derivatives have been reported to act as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor involved in allergic inflammation. Additionally, some pyrazole-containing compounds are known inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the citric acid cycle.

Based on these activities in related compounds, a potential mechanism of action for this compound could involve the modulation of inflammatory pathways or cellular metabolism.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthetic and purification workflow for this compound.

Potential Signaling Pathway Involvement

This diagram illustrates a simplified hypothetical signaling pathway that could be modulated by a pyrazole derivative acting as a CRTh2 antagonist.

Caption: Hypothetical CRTh2 signaling pathway and potential inhibition by a pyrazole derivative.

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry. While a complete experimental dataset for its physicochemical properties is not yet available, this technical guide provides a foundational understanding based on predictions and data from analogous structures. The provided representative experimental protocols and workflows offer a practical starting point for researchers aiming to synthesize and characterize this compound. Further investigation into its biological activities is warranted to explore its full therapeutic potential, particularly in the context of inflammatory diseases and metabolic disorders.

References

Spectral Data Analysis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines predicted data from computational models with generalized, yet detailed, experimental protocols for the spectroscopic techniques used in the characterization of such organic compounds. This document serves as a practical resource for researchers involved in the synthesis, identification, and analysis of pyrazole derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are computationally derived and should be used as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~5.9-6.1 | Singlet | 1H | Pyrazole C4-H |

| ~3.7-3.9 | Singlet | 3H | N-CH₃ |

| ~3.6-3.8 | Singlet | 2H | -CH₂-COOH |

| ~2.1-2.3 | Singlet | 3H | Pyrazole C3-CH₃ |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~148-152 | Pyrazole C5 |

| ~138-142 | Pyrazole C3 |

| ~105-110 | Pyrazole C4 |

| ~35-40 | N-CH₃ |

| ~30-35 | -CH₂-COOH |

| ~10-15 | Pyrazole C3-CH₃ |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.0815 |

| [M+Na]⁺ | 177.0634 |

| [M-H]⁻ | 153.0669 |

Source: Predicted data based on the compound's molecular formula (C₇H₁₀N₂O₂) and structure.[1]

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| 2900-3000 | C-H stretch (Aliphatic) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | C=N and C=C stretch (Pyrazole Ring) |

| ~1450, ~1380 | C-H bend (Aliphatic) |

Note: These are general ranges for the expected functional groups.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, a 30° pulse width, and a relaxation delay of 2-5 seconds.

-

Process the FID similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or quadrupole analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve optimal ionization.

-

Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Acquire high-resolution mass spectra to determine the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural elucidation using spectral data.

This comprehensive guide provides foundational information for the spectral analysis of this compound. While the presented data is predictive, the detailed experimental protocols offer a solid framework for obtaining and interpreting empirical data, which is crucial for the unambiguous structural confirmation in research and development settings.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the novel compound 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted data based on the well-established spectroscopic characteristics of its constituent functional groups: a disubstituted pyrazole ring and a carboxylic acid moiety. This guide is intended to assist researchers in the identification and characterization of this compound and its analogs.

Predicted Spectroscopic Data

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectral assignments.

Figure 1. Chemical Structure of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are summarized in Table 1. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The expected multiplicities are singlet (s).

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4 (pyrazole ring) | ~ 6.0 | s | 1H |

| CH₂ (acetic acid) | ~ 3.7 | s | 2H |

| N-CH₃ (pyrazole N1) | ~ 3.6 | s | 3H |

| C-CH₃ (pyrazole C3) | ~ 2.2 | s | 3H |

| COOH | 10 - 13 | broad s | 1H |

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration and may be broadened.[1][2][3]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are summarized in Table 2. Chemical shifts (δ) are reported in ppm relative to TMS.

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (carboxylic acid) | 170 - 180 |

| C-5 (pyrazole ring) | ~ 148 |

| C-3 (pyrazole ring) | ~ 140 |

| C-4 (pyrazole ring) | ~ 105 |

| N-CH₃ (pyrazole N1) | ~ 35 |

| CH₂ (acetic acid) | ~ 30 |

| C-CH₃ (pyrazole C3) | ~ 12 |

Note: The chemical shifts for the pyrazole ring carbons are estimated based on data for similar substituted pyrazoles.[4][5][6]

Predicted IR Data

The predicted characteristic infrared absorption bands are summarized in Table 3. Frequencies are reported in reciprocal centimeters (cm⁻¹).

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, very broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong, sharp |

| C=N stretch (pyrazole ring) | ~ 1610 | Medium |

| C=C stretch (pyrazole ring) | 1400 - 1500 | Medium |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |

| O-H bend (carboxylic acid) | 910 - 950 | Medium, broad |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[1][7][8]

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice, but for carboxylic acids, DMSO-d₆ can be advantageous for observing the acidic proton.[9]

-

Instrumentation: Utilize a nuclear magnetic resonance spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[10][11][12]

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[10]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.[12]

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed for characteristic absorption bands.

Logical Workflow Visualization

The synthesis and characterization of a novel compound like this compound follows a logical progression of steps to ensure its identity and purity. This workflow is depicted in the following diagram.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. gammadata.se [gammadata.se]

- 12. drawellanalytical.com [drawellanalytical.com]

Mass Spectrometry of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. The document details expected mass-to-charge ratios, predicted fragmentation patterns, and standardized experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quantification of this and similar pyrazole derivatives.

Molecular and Mass Information

This compound has a molecular formula of C₇H₁₀N₂O₂ and a monoisotopic mass of 154.07423 Da.[1] The expected mass-to-charge ratios (m/z) for various common adducts are summarized in the table below. These values are crucial for the initial identification of the compound in a mass spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.08151 |

| [M+Na]⁺ | 177.06345 |

| [M-H]⁻ | 153.06695 |

| [M+NH₄]⁺ | 172.10805 |

| [M+K]⁺ | 193.03739 |

| [M+H-H₂O]⁺ | 137.07149 |

| [M]⁺ | 154.07368 |

| Data sourced from PubChem CID 15321738.[1] |

Predicted Fragmentation Pattern

A key fragmentation pathway for pyrazoles involves the expulsion of HCN or N₂.[4] For carboxylic acids, characteristic losses include the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[3]

A proposed fragmentation pathway is visualized in the following diagram:

Caption: Predicted Fragmentation Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and ESI-MS. These protocols are based on established methods for similar small molecules and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like pyrazole derivatives.[5]

3.1.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Solvent Addition: Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane. This solvent choice aids in the dissolution of a broad range of potential impurities.[5]

3.1.2. Instrumental Parameters

-

GC System: Agilent 7890B GC or equivalent.

-

MS System: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[5]

-

Injector Temperature: 250 °C.[5]

-

Injection Volume: 1 µL.[5]

-

Injection Mode: Split (split ratio of 20:1, can be adjusted based on sample concentration).[5]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

ESI-MS is a soft ionization technique ideal for analyzing polar and thermally labile molecules.[6] Given the acidic nature of the target compound, negative ion mode is likely to be effective.

3.2.1. Sample Preparation

-

Stock Solution: Dissolve the sample in an organic solvent such as methanol, acetonitrile, or water to a concentration of 1 mg/mL.[7] Avoid using low vapor pressure solvents like DMSO.[7]

-

Working Solution: Take 10 µL of the stock solution and dilute it with 1 mL of either methanol, acetonitrile, or water (or a combination thereof).[7]

-

Acidification (Optional for Positive Mode): If positive ion mode is desired, formic acid can be added to the working solution to a final concentration of 0.1%.[6]

-

Filtration: If any precipitate is observed, the solution must be filtered before analysis to prevent blockages.[7]

3.2.2. Instrumental Parameters

-

LC System: Agilent 1260 Infinity II LC or equivalent.

-

MS System: Agilent 6545 Q-TOF or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 175 V.

-

Scan Range: m/z 50-1000.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted below.

References

- 1. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BiblioBoard [openresearchlibrary.org]

- 5. benchchem.com [benchchem.com]

- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide on 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: Properties and Synthesis

Disclaimer: Publicly available, experimentally determined data on the specific solubility and stability of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is limited. This guide consolidates the available information from chemical databases and provides a generalized synthetic approach based on established pyrazole chemistry. The experimental protocols are illustrative and may require optimization for specific laboratory conditions.

Core Properties

While specific experimental data is scarce, a profile of this compound can be assembled from various chemical suppliers and databases. These properties are often computationally predicted and should be regarded as estimates.

| Property | Value | Source |

| CAS Number | 196717-12-1 | American Elements[1] |

| Molecular Formula | C₇H₁₀N₂O₂ | American Elements[1], PubChemLite[2] |

| Molecular Weight | 154.17 g/mol | - |

| PubChem CID | 15321738 | American Elements[1], PubChemLite[2] |

| InChIKey | VRKWDAAXELZWCK-UHFFFAOYSA-N | PubChemLite[2] |

| SMILES | CC1=NN(C(=C1)CC(=O)O)C | PubChemLite[2] |

| Predicted XlogP | 0.1 | PubChemLite[2] |

| Monoisotopic Mass | 154.07423 Da | PubChemLite[2] |

Synthesis of Pyrazole Acetic Acids: A General Overview

The synthesis of pyrazole derivatives is a well-established area of heterocyclic chemistry. A common and effective method for creating the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-substituted pyrazoles, a substituted hydrazine is used. The subsequent addition of an acetic acid moiety can be achieved through various synthetic routes.

A plausible synthetic route to this compound is a multi-step process. The following diagram outlines a general workflow for the synthesis of such a compound.

Caption: General synthetic workflows for pyrazole acetic acids.

Experimental Protocols (Illustrative)

The following protocols are generalized and based on common laboratory practices for the synthesis of pyrazole derivatives. They are intended for an audience of trained research scientists and may require significant adaptation and optimization.

This procedure is a variation of the Knorr pyrazole synthesis.

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

Methylhydrazine

-

Ethanol or acetic acid (as solvent)

-

Glacial acetic acid (catalyst, if using ethanol as solvent)

Procedure:

-

Dissolve pentane-2,4-dione in a suitable solvent (e.g., ethanol).

-

Slowly add an equimolar amount of methylhydrazine to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary.

-

If using ethanol as a solvent, a catalytic amount of glacial acetic acid can be added.

-

The reaction mixture is then typically refluxed for several hours to ensure complete cyclization.

-

The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by distillation or column chromatography to yield 1,3-dimethyl-1H-pyrazole.

This hypothetical protocol describes a multi-step synthesis starting from a pre-formed pyrazole.

Step A: Vilsmeier-Haack Formylation of 1,3-dimethyl-1H-pyrazole

-

Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution.

-

To this Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazole dropwise while maintaining the low temperature.

-

After the addition is complete, the reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction is then quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate).

-

The product, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, is then extracted with an organic solvent and purified.

Step B: Oxidation to the Carboxylic Acid

-

The aldehyde from the previous step is dissolved in a suitable solvent (e.g., acetone).

-

A strong oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), is added slowly.

-

The reaction is monitored until the aldehyde is fully converted to the carboxylic acid.

-

The product, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, is then isolated and purified.

Step C: Chain Extension to the Acetic Acid

-

The carboxylic acid can be converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

-

The acyl chloride is then reacted with diazomethane in an Arndt-Eistert homologation to form a diazoketone.

-

The diazoketone is then rearranged in the presence of a silver catalyst (Wolff rearrangement) in water to yield the final product, this compound.

Note on Stability: Carboxylic acids can be sensitive to decarboxylation at elevated temperatures. Pyrazole rings are generally stable but can be susceptible to strong oxidizing or reducing conditions. The stability of this compound under various pH and temperature conditions has not been publicly documented and would need to be determined experimentally. This would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the compound over time under controlled conditions.

Note on Solubility: The solubility of this compound in various solvents (e.g., water, buffers at different pH values, organic solvents) is not publicly reported. Experimental determination would involve standard methods such as the shake-flask method followed by quantification of the dissolved compound. The presence of both a carboxylic acid group and a pyrazole ring suggests that its solubility will be pH-dependent.

References

In-Depth Technical Guide: 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid (CAS 196717-12-1)

Disclaimer: Specific experimental data and biological characterization for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid (CAS 196717-12-1) are not extensively available in public literature. This guide provides a comprehensive overview based on established principles of pyrazole chemistry, general characterization techniques, and the known biological activities of structurally related pyrazole compounds. The experimental protocols described are representative examples for this class of molecules.

Compound Characterization

This compound is a heterocyclic carboxylic acid derivative. Its core structure is a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 196717-12-1 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=NN(C(=C1)CC(=O)O)C | [2] |

| InChI Key | VRKWDAAXELZWCK-UHFFFAOYSA-N | [2] |

| Appearance | Powder | [1] |

| XlogP (Predicted) | 0.1 | [2] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Monoisotopic Mass | 154.07423 Da | [2] |

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure.

-

¹H-NMR: Protons on the pyrazole ring, the methyl groups, the methylene bridge, and the carboxylic acid would exhibit characteristic chemical shifts.

-

¹³C-NMR: Carbon atoms in the pyrazole ring, methyl groups, methylene group, and the carbonyl group would show distinct signals.[3]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N and C=C stretches of the pyrazole ring.[3]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's mass would be observed, along with characteristic fragmentation patterns.[4]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of pyrazole acetic acid derivatives, which can be adapted for the specific synthesis of this compound.

Synthesis of Pyrazole Acetic Acid Derivatives

A common and effective method for synthesizing 5-substituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5] For the target molecule, a plausible precursor would be a derivative of ethyl acetoacetate.

Representative Protocol: Synthesis from a β-Ketoester

-

Step 1: Preparation of the β-Ketoester. A suitable β-ketoester, such as ethyl 4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxobutanoate, is synthesized. This can often be achieved through the acylation of a corresponding pyrazole precursor.

-

Step 2: Cyclization with Hydrazine. The synthesized β-ketoester is dissolved in a suitable solvent, such as ethanol or acetic acid.[6]

-

An equimolar amount of hydrazine hydrate is added to the solution.

-

The reaction mixture is heated under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).[6]

-

Step 3: Hydrolysis. Upon completion of the cyclization, the resulting pyrazole ester is hydrolyzed to the carboxylic acid. This is typically achieved by adding a solution of sodium hydroxide or potassium hydroxide and continuing to heat under reflux.

-

Step 4: Work-up and Purification. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. ijtsrd.com [ijtsrd.com]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

A Technical Guide to the Biological Activity Screening of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Many pyrazole-containing compounds have been successfully commercialized as therapeutic agents, including anti-inflammatory drugs like celecoxib, a selective COX-2 inhibitor.[3] The pyrazole scaffold is a key pharmacophore in the development of new anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][4][5] This guide focuses on the biological activity screening of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid and its analogs, with a primary emphasis on their anti-inflammatory and analgesic potential, which are the most prominently reported activities for this class of compounds. The methodologies and data presented herein provide a comprehensive framework for the preclinical evaluation of these promising therapeutic candidates.

Core Biological Activities and Screening Data

The primary biological activities associated with pyrazole acetic acid derivatives are anti-inflammatory and analgesic effects, largely attributed to their inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 is a constitutively expressed enzyme involved in physiological processes, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[3]

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrazole Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Pyrazole Derivative 2a | >100 | 0.019 | >5263 | Celecoxib | >100 | 0.04 |

| Pyrazole Derivative 3b | 0.877 | 0.039 | 22.21 | Celecoxib | >100 | 0.04 |

| Pyrazole Derivative 4a | 0.879 | 0.061 | 14.35 | Celecoxib | >100 | 0.04 |

| Pyrazole Derivative 5b | 0.677 | 0.038 | 17.47 | Celecoxib | >100 | 0.04 |

| Pyrazole Derivative 5e | 0.513 | 0.039 | 13.10 | Celecoxib | >100 | 0.04 |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | - | - | - |

| Pyrazole-thiazole hybrid | - | 0.03 | - | - | - | - |

Data synthesized from multiple sources.[3][7] The specific structures of the proprietary compounds are not disclosed in the source material.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

| Compound ID | Test Model | Dose (mg/kg) | % Inhibition of Edema | % Inhibition of Writhing | Reference Compound | % Inhibition |

| Pyrazolone Derivative 6a | Carrageenan-induced paw edema | 100 | 86.67 (at 3h) | - | Phenylbutazone | 70.56 |

| Pyrazolone Derivative 6b | Carrageenan-induced paw edema | 100 | 85.56 (at 3h) | - | Phenylbutazone | 70.56 |

| Pyrazolone Derivative 9b | Carrageenan-induced paw edema | 100 | 78.06 (at 3h) | > Phenylbutazone | Phenylbutazone | 70.56 |

| Pyrazoline Derivative 2d | Carrageenan-induced paw edema | - | Potent | - | - | - |

| Pyrazoline Derivative 2e | Acetic acid-induced writhing | - | - | More potent than 2d | - | - |

Data synthesized from multiple sources.[8][9] The specific doses and quantitative writhing inhibition for some compounds were not available in the abstracts.

Experimental Protocols

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into its anti-inflammatory mechanism and potential for gastrointestinal side effects.

-

Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[5]

-

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Test compounds and reference inhibitors (e.g., celecoxib, diclofenac) dissolved in DMSO

-

Arachidonic acid (substrate)

-

TMPD (chromogenic substrate)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation: Prepare solutions of the test compound at various concentrations. Dilute the COX-1 and COX-2 enzymes and heme in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compound solutions or reference inhibitors to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[6]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[6]

-

Detection: Add TMPD to the wells. The peroxidase activity of COX will oxidize TMPD, leading to a color change.

-

Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 590-611 nm) using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

-

In Vivo Assays

2. Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of test compounds.[2]

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[10][11]

-

Animals: Male Wistar rats (150-200 g).

-

Materials:

-

1% (w/v) carrageenan suspension in sterile saline

-

Test compounds and reference drug (e.g., indomethacin, diclofenac)

-

Vehicle for dissolving/suspending the compounds

-

Plethysmometer or digital calipers

-

-

Procedure:

-

Animal Grouping and Acclimatization: Randomly divide the rats into groups (e.g., control, reference drug, and test compound groups). Allow the animals to acclimatize to the laboratory conditions.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[10][11] The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[10]

-

Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

3. Acetic Acid-Induced Writhing Test in Mice

This is a common method for screening the peripheral analgesic activity of test compounds.[12][13]

-

Principle: Intraperitoneal injection of a dilute solution of acetic acid irritates the peritoneal cavity, causing the release of inflammatory mediators like prostaglandins and bradykinin. This induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a measure of visceral pain.[12][14] Analgesic compounds reduce the number of writhes.

-

Animals: Male ICR mice (20-30 g).[15]

-

Materials:

-

0.6-1% acetic acid solution in distilled water

-

Test compounds and reference drug (e.g., diclofenac sodium, morphine)

-

Vehicle for dissolving/suspending the compounds

-

Observation chambers

-

-

Procedure:

-

Animal Grouping and Acclimatization: Randomly divide the mice into groups (control, reference drug, and test compound groups).

-

Compound Administration: Administer the test compounds and the reference drug orally or subcutaneously, typically 30-60 minutes before the acetic acid injection.[12][15] The control group receives only the vehicle.

-

Induction of Writhing: Inject the acetic acid solution intraperitoneally (e.g., 10 mL/kg body weight).[12]

-

Observation and Counting: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a specific period (e.g., 10-20 minutes).[12][15]

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the following formula: % Inhibition = [ (W_c - W_t) / W_c ] x 100 Where W_c is the average number of writhes in the control group, and W_t is the average number of writhes in the treated group.

-

Mandatory Visualizations

Caption: Cyclooxygenase (COX) Signaling Pathway.

Caption: Experimental Workflow for Anti-inflammatory Drug Screening.

References

- 1. saspublishers.com [saspublishers.com]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. benchchem.com [benchchem.com]

- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 14. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Therapeutic Potential of Pyrazole Acetic Acid Derivatives: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Abstract

Pyrazole acetic acid derivatives represent a versatile and highly significant scaffold in modern medicinal chemistry. Possessing a five-membered heterocyclic ring with two adjacent nitrogen atoms, these compounds have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth analysis of the key molecular targets of pyrazole acetic acid derivatives, summarizing quantitative data, detailing experimental protocols for target validation, and visualizing the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this important class of molecules.

Introduction

The pyrazole nucleus is a privileged structure in drug discovery, featured in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][3] The addition of an acetic acid moiety to the pyrazole core can further enhance the pharmacological profile, providing an additional interaction point with biological targets and modifying physicochemical properties. This guide focuses on the key therapeutic targets modulated by pyrazole acetic acid derivatives and related pyrazole compounds, offering a detailed overview of their mechanisms of action.

Key Therapeutic Targets and Mechanisms of Action

Pyrazole acetic acid derivatives exert their therapeutic effects by interacting with a range of biological targets. The following sections detail the most significant of these, supported by quantitative data and mechanistic insights.

Anti-inflammatory and Analgesic Targets

A primary and well-established therapeutic area for pyrazole derivatives is the management of inflammation and pain.[4] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

Many pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, function as potent anti-inflammatory agents by inhibiting cyclooxygenase enzymes.[4] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal and renal homeostasis.[4]

Table 1: COX Inhibition by Pyrazole Derivatives

| Compound Class | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| 3,5-diarylpyrazoles | COX-2 | 0.01 | - | [4] |

| pyrazole-thiazole hybrid | COX-2 | 0.03 | - | [4] |

| pyrazole-thiazole hybrid | 5-LOX | 0.12 | - | [4] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [4] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | - | [4] |

| Substituted Pyrazole Derivative 125a | COX-2 | - | 8.22 | [5] |

| Substituted Pyrazole Derivative 125b | COX-2 | - | 9.31 | [5] |

| Celecoxib (Reference) | COX-2 | - | 8.17 | [5] |

SI = IC50 (COX-1) / IC50 (COX-2)

Beyond COX inhibition, pyrazole derivatives have been shown to modulate other components of the inflammatory response, including lipoxygenase (LOX) and various cytokines.[4] Dual inhibition of COX and LOX is a particularly attractive strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles.[4]

Anticancer Targets

The antiproliferative activity of pyrazole derivatives has been demonstrated against a variety of cancer cell lines, with several key molecular targets identified.[5][6][7]

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been developed as potent inhibitors of several cancer-associated kinases.

-

EGFR and HER-2: Certain pyrazole derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[7]

-

BCR-Abl: Novel pyrazole compounds have demonstrated considerable inhibition of the BCR-Abl kinase, a key driver in chronic myeloid leukemia.[7]

Table 2: Anticancer Activity of Pyrazole Derivatives against Kinase Targets

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Pyrazole Derivative 49 | EGFR | 0.26 | - | [7] |

| Pyrazole Derivative 49 | HER-2 | 0.20 | - | [7] |

| Pyrazole Derivative 44 | BCR-Abl | 0.0142 | - | [7] |

| Pyrazolyl s-Triazine 7f | EGFR | 0.05924 | - | [8] |

| Pyrazolyl s-Triazine 7d | EGFR | 0.0703 | - | [8] |

| Tamoxifen (Reference) | EGFR | 0.0691 | - | [8] |

The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the Murine Double Minute 2 (MDM2) oncoprotein. Inhibition of the p53-MDM2 interaction is a promising strategy for reactivating p53 function in cancer cells. Some pyrazole derivatives have been evaluated for their ability to disrupt this interaction.[6]

Table 3: p53-MDM2 Inhibition and Antiproliferative Activity of Pyrazole Derivatives

| Compound | p53-MDM2 FP-IC50 (µM) | Antiproliferative IC50 (µM) | Cell Lines | Reference |

| 11c | 29.22 | 4.09 - 16.82 | PC3, A549, HL60, HCT116, SW620 | [6] |

Pyrazole derivatives have also been reported to exhibit anticancer activity through other mechanisms, including the inhibition of carbonic anhydrase and antiproliferative effects on various cancer cell lines.[7]

Table 4: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line | Reference |

| 161a | 4.91 | A-549 | [5] |

| 161b | 3.22 | A-549 | [5] |

| 161c | 27.43 | A-549 | [5] |

| 161d | 18.14 | A-549 | [5] |

| 5-fluorouracil (Reference) | 59.27 | A-549 | [5] |

| Pyrazole Derivative 42 | 0.12 | WM 266.4 | [7] |

| Pyrazole Derivative 42 | 0.16 | MCF-7 | [7] |

Neurological and Other Targets

The therapeutic potential of pyrazole derivatives extends beyond inflammation and cancer.

Cannabinoid receptors (CB1 and CB2) are involved in a wide range of physiological processes, and modulators of these receptors have therapeutic potential for various conditions, including pain, obesity, and multiple sclerosis. Pyrazoline derivatives, a related class of compounds, have been reported as potent cannabinoid receptor modulators.[9]

Various pyrazole derivatives have demonstrated promising antimicrobial and antioxidant activities.[10][11] Their ability to inhibit the growth of bacteria and fungi, as well as to scavenge reactive oxygen species (ROS), suggests their potential utility in treating infectious diseases and conditions associated with oxidative stress.[10][11]

Experimental Protocols

The identification and validation of the therapeutic targets of pyrazole acetic acid derivatives rely on a variety of robust experimental assays.

In Vitro Enzyme Inhibition Assays

-

COX Inhibition Assay: The potency and selectivity of compounds against COX-1 and COX-2 are typically determined using either purified enzymes or whole-blood assays. The assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid. IC50 values are calculated to quantify the inhibitory activity.

-

Kinase Inhibition Assays: The inhibitory activity against specific protein kinases (e.g., EGFR, HER-2, BCR-Abl) is often measured using luminescence-based or fluorescence-based assays. These assays typically quantify the amount of ATP consumed or the phosphorylation of a substrate peptide by the kinase in the presence of the test compound.

Cell-Based Assays

-

Antiproliferative Assays (MTT Assay): The cytotoxic or cytostatic effects of compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

p53-MDM2 Binding Assay (Fluorescence Polarization): A fluorescence polarization (FP) based assay can be used to identify inhibitors of the p53-MDM2 interaction. This assay measures the change in polarization of a fluorescently labeled p53 peptide upon binding to the MDM2 protein. Small molecule inhibitors that disrupt this interaction will cause a decrease in the fluorescence polarization signal.

-

Cytokine Suppression Assays: To assess the anti-inflammatory effects of compounds on cytokine production, cell-based assays using, for example, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are employed. The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatant are quantified using ELISA.[4]

In Vivo Models

-

Carrageenan-Induced Paw Edema Model: This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds. Edema is induced in the paw of a rodent by injecting carrageenan, and the reduction in paw volume after treatment with the test compound is measured over time.[5]

-

Xenograft Models: To assess the in vivo anticancer efficacy of compounds, human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored.[7]

Signaling Pathways and Mechanistic Visualizations

Understanding the signaling pathways modulated by pyrazole acetic acid derivatives is crucial for elucidating their mechanism of action and for rational drug design.

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade by pyrazolyl s-triazine derivatives.[8]

Caption: Selective inhibition of COX-2 by pyrazole acetic acid derivatives in the inflammatory pathway.[4]

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: A Versatile Research Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, a key intermediate in synthetic and medicinal chemistry. This document details its chemical properties, a plausible synthesis pathway including experimental protocols, and the broader context of the biological significance of pyrazole-containing compounds.

Core Chemical Data

This compound is a pyrazole derivative with a carboxymethyl substituent. Its structural information and key identifiers are summarized below for easy reference.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 196717-12-1[1] |

| Chemical Formula | C₇H₁₀N₂O₂[1] |

| Molecular Weight | 154.17 g/mol |

| Canonical SMILES | CC1=CC(=NN1C)CC(=O)O |

| InChI Key | VRKWDAAXELZWCK-UHFFFAOYSA-N |

| MDL Number | MFCD09991525[1] |

| PubChem CID | 15321738[2] |

Synthesis Pathway

A likely and efficient two-step synthesis route for this compound involves the initial preparation of its ethyl ester precursor, ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate, followed by hydrolysis to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the ethyl ester precursor and a general method for its hydrolysis.

Step 1: Synthesis of Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

This protocol is adapted from a patented procedure for the synthesis of a structurally analogous compound.

Materials and Reagents:

-

Ethanol

-

Sodium ethoxide

-

Diethyl oxalate

-

Acetone

-

N,N-Dimethylformamide (DMF)

-

40% Methylhydrazine solution

Procedure:

-

Preparation of the Intermediate:

-

In a 100L reaction kettle, sequentially add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.

-

Cool the reaction mixture to 5-15 °C.

-

Slowly add 2.56 kg of acetone dropwise, maintaining the internal temperature at or below 15 °C.

-

After the addition is complete, allow the reaction to proceed for 24 hours at this temperature to yield the intermediate.

-

-

Formation of the Pyrazole Ring:

-

In a separate 100L reaction kettle, add 20 kg of DMF and 5.86 kg of the intermediate prepared in the previous step.

-

Cool the reaction mixture to 5-15 °C.

-

Slowly add 9.2 kg of 40% methylhydrazine solution dropwise, ensuring the internal temperature does not exceed 15 °C.

-

Once the addition is complete, heat the mixture to 40-50 °C and maintain this temperature for 8 hours.

-

-

Work-up and Purification:

-

Concentrate the reaction solution under reduced pressure at 70-90 °C to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate. A yield of 88.1% and a purity of 98% (by gas chromatography) have been reported for a similar process.

-

Step 2: Hydrolysis of Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

This is a general procedure for ester hydrolysis, which should be optimized for this specific substrate.

Materials and Reagents:

-

Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Saponification:

-

Dissolve the ethyl ester in methanol or ethanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 1.2 to 2 equivalents).

-

Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

-

Dilute the residue with water and wash with a non-polar organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

-

-

Isolation and Purification:

-

If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes, ethanol/water).

-

Physicochemical Data (Predicted)

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.08151 |

| [M+Na]⁺ | 177.06345 |

| [M-H]⁻ | 153.06695 |

| [M+NH₄]⁺ | 172.10805 |

| [M+K]⁺ | 193.03739 |

| [M+H-H₂O]⁺ | 137.07149 |

| [M+HCOO]⁻ | 199.07243 |

| [M+CH₃COO]⁻ | 213.08808 |

| Data sourced from PubChem.[2] |

Biological and Pharmacological Context

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4][5][6][7]

Caption: Diverse biological activities associated with the pyrazole scaffold.

While specific pharmacological data for this compound is not extensively documented, its structural features suggest its potential as a building block for the synthesis of novel therapeutic agents. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amidation or esterification, to generate libraries of compounds for screening against various biological targets. The pyrazole ring itself can engage in various interactions with biological macromolecules.

Applications in Research and Drug Discovery

This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its utility is highlighted in the following workflow.

Caption: Role as an intermediate in a typical drug discovery workflow.

Conclusion

This compound is a readily accessible research chemical intermediate with significant potential in the field of drug discovery and development. The synthetic route outlined in this guide provides a clear pathway for its preparation. The versatile reactivity of its carboxylic acid functional group, coupled with the inherent biological relevance of the pyrazole scaffold, makes it an attractive starting material for the generation of novel bioactive compounds. Further research into the specific biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. ijiset.com [ijiset.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. jocpr.com [jocpr.com]

- 7. benthamdirect.com [benthamdirect.com]

Methodological & Application

Synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of an ethyl ester precursor, followed by its hydrolysis to the target carboxylic acid.

Experimental Protocols

The synthesis is divided into two main stages:

-

Step 1: Synthesis of Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate This step involves a Knorr-type pyrazole synthesis. Initially, a β-ketoester intermediate is formed through a Claisen condensation, which is then cyclized with methylhydrazine to yield the pyrazole core.

-

Step 2: Hydrolysis of Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate The final step is a standard saponification of the ethyl ester to the desired carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

This protocol is adapted from a patented procedure and involves two sequential reactions.

Part A: Preparation of the Diketoester Intermediate

-

Reaction Setup: To a 100 L reaction kettle, add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.

-

Cooling: Cool the reaction mixture to between 5-15 °C.

-

Reagent Addition: Slowly add 2.56 kg of acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 15 °C.

-

Reaction: After the addition is complete, maintain the temperature and stir the reaction mixture for 24 hours.

-

Quenching and pH Adjustment: Slowly pour the reaction solution into 120 kg of ice water. Adjust the pH of the resulting solution to 2-3 using acetic acid.

-

Extraction: Extract the aqueous solution three times with 60 kg of dichloromethane for each extraction.

-

Concentration: Combine the organic phases and concentrate under reduced pressure at 40-50 °C to obtain the crude intermediate product.

Part B: Cyclization to Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

-

Reaction Setup: In a 100 L reaction kettle, add 20 kg of dimethylformamide (DMF) and 5.86 kg of the crude intermediate from Part A.

-

Cooling: Cool the reaction liquid to between 5-15 °C.

-

Reagent Addition: Slowly add 9.2 kg of 40% methylhydrazine solution dropwise to the reaction mixture, maintaining the internal temperature at or below 15 °C.

-

Reaction: After the addition is complete, heat the mixture to 40-50 °C and maintain this temperature for 8 hours.

-

Purification: Concentrate the reaction solution at 70-90 °C under reduced pressure to obtain the crude product. Further purify the crude product by vacuum distillation to yield ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate.

Protocol 2: Hydrolysis to this compound

This is a general procedure for the saponification of a pyrazole ethyl ester.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate (1.0 equivalent) in a mixture of methanol and water (a 9:1 ratio is a good starting point).

-

Reagent Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approximately 2-3 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure.

-

Aqueous Workup: Dilute the residue with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

-

Acidification: Cool the aqueous phase in an ice bath and acidify to approximately pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold water to remove any inorganic salts. Dry the purified product in a vacuum oven at 60 °C overnight to obtain the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the intermediate ester.

| Parameter | Value |

| Step 1A: Intermediate Synthesis | |

| Ethanol | 40 kg |

| Sodium Ethoxide | 2.72 kg |

| Diethyl Oxalate | 5.84 kg |

| Acetone | 2.56 kg |

| Reaction Temperature | 5-15 °C |

| Reaction Time | 24 hours |

| Step 1B: Ester Synthesis | |

| DMF | 20 kg |

| Intermediate from Step 1A | 5.86 kg |

| 40% Methylhydrazine | 9.2 kg |

| Reaction Temperature | 40-50 °C |

| Reaction Time | 8 hours |

| Reported Yield | 87.1% |

| Reported Purity (Gas Phase) | 98% |

Mandatory Visualization

Caption: Workflow for the two-step synthesis of the target compound.

One-Pot Synthesis of Pyrazole Acetic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole acetic acid derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. These structures are key pharmacophores in numerous approved drugs and clinical candidates, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The pyrazole ring, coupled with an acetic acid moiety, provides a versatile scaffold for interacting with various biological targets. Notably, some pyrazole derivatives have been identified as potent inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway.

The development of efficient and sustainable synthetic methodologies for these valuable compounds is a primary focus in medicinal chemistry. One-pot multicomponent reactions have emerged as a powerful strategy, offering significant advantages over traditional multi-step syntheses. These methods improve efficiency, reduce waste, and simplify purification processes by combining multiple reaction steps into a single operation without isolating intermediates. This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazole acetic acid derivatives, targeting researchers and professionals in drug discovery and development.

Application Notes